molecular formula C28H29NO4 B14031868 (S)-4-Tert-butyl 1-methyl 2-((9-phenyl-9H-fluoren-9-YL)amino)succinate

(S)-4-Tert-butyl 1-methyl 2-((9-phenyl-9H-fluoren-9-YL)amino)succinate

Cat. No.: B14031868
M. Wt: 443.5 g/mol
InChI Key: GQHHPDGFZYBTJC-DEOSSOPVSA-N
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Description

(S)-4-Tert-butyl 1-methyl 2-((9-phenyl-9H-fluoren-9-YL)amino)succinate is a complex organic compound with a unique structure that includes a tert-butyl group, a methyl group, and a fluorenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Tert-butyl 1-methyl 2-((9-phenyl-9H-fluoren-9-YL)amino)succinate typically involves multiple steps, including the formation of the succinate backbone and the introduction of the fluorenyl and tert-butyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Tert-butyl 1-methyl 2-((9-phenyl-9H-fluoren-9-YL)amino)succinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-4-Tert-butyl 1-methyl 2-((9-phenyl-9H-fluoren-9-YL)amino)succinate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-4-Tert-butyl 1-methyl 2-((9-phenyl-9H-fluoren-9-YL)amino)succinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-4-Tert-butyl 1-methyl 2-((9-phenyl-9H-fluoren-9-YL)amino)succinate include other fluorenyl derivatives and succinate esters. These compounds share structural similarities but may differ in their functional groups and overall properties.

Uniqueness

What sets this compound apart is its specific combination of functional groups and stereochemistry, which can result in unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H29NO4

Molecular Weight

443.5 g/mol

IUPAC Name

4-O-tert-butyl 1-O-methyl (2S)-2-[(9-phenylfluoren-9-yl)amino]butanedioate

InChI

InChI=1S/C28H29NO4/c1-27(2,3)33-25(30)18-24(26(31)32-4)29-28(19-12-6-5-7-13-19)22-16-10-8-14-20(22)21-15-9-11-17-23(21)28/h5-17,24,29H,18H2,1-4H3/t24-/m0/s1

InChI Key

GQHHPDGFZYBTJC-DEOSSOPVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)OC)NC1(C2=CC=CC=C2C3=CC=CC=C31)C4=CC=CC=C4

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)OC)NC1(C2=CC=CC=C2C3=CC=CC=C31)C4=CC=CC=C4

Origin of Product

United States

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